5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
Properties
IUPAC Name |
5,6,7-trimethoxy-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-11-7-9-12(15(20-3)14(11)19-2)8-5-4-6-10(17)13(8)16-9/h7,16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGVJOMOKTGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=C(C(=O)CCC3)NC2=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired carbazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagent used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, research indicates that derivatives of carbazole structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by promoting cell cycle arrest at the G2-M phase. This was demonstrated through flow cytometry assays where treated cells showed increased sub-G1 and G2-M populations .
- Additionally, it inhibits telomerase activity, which is crucial for the proliferation of cancer cells. Telomerase inhibition was observed at varying concentrations of the compound in MCF-7 breast cancer cells .
- Case Study :
Antiviral Properties
The antiviral potential of carbazole derivatives has also been explored. Research indicates that certain modifications to the carbazole structure can enhance antiviral activity against viruses such as Hepatitis C Virus (HCV).
- Activity Against HCV :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbazole derivatives. Modifications at specific positions on the carbazole ring can significantly influence their pharmacological properties.
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methoxy Groups: The 6-methoxy derivative (CAS 3449-49-8) shows improved solubility compared to its methyl or bromo analogs due to hydrogen bonding . In contrast, 5,6,7-trimethoxy substitution (hypothetically) would further enhance hydrophilicity but may reduce membrane permeability .
- Synthetic Routes : Brønsted acid-catalyzed methods favor rapid cyclization , while multicomponent reactions enable diverse functionalization (e.g., triazole incorporation for antitumor activity ).
Key Findings :
- Antitumor Activity: Triazole-functionalized carbazolones (e.g., compound 12a in ) show nanomolar IC₅₀ values against hepatocellular carcinoma, attributed to their dual inhibition of carbonic anhydrase-II and DNA intercalation.
- Anti-Prion Activity : 6-Methyl derivatives (e.g., ) rely on hydrophobic interactions with prion proteins, suggesting that 5,6,7-trimethoxy substitution might reduce efficacy due to increased polarity.
Physicochemical Properties
Table 3 compares molecular properties.
Trends :
- logP : Methoxy groups decrease logP (increased hydrophilicity), while bromine increases it.
- Melting Points : Methyl and bromo derivatives exhibit higher melting points (>170°C) due to stronger van der Waals forces, whereas methoxy analogs may melt at lower temperatures.
Biological Activity
5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound belonging to the carbazole family, characterized by a complex structure that includes three methoxy groups and a tetrahydrocarbazole core. Its molecular formula is with a molecular weight of approximately 458.5 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Research indicates that it may exert cytotoxic effects on various cancer cell lines by modulating key signaling pathways and enzyme activities. For instance, it has been shown to inhibit cell proliferation in certain tumor types through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 8.7 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been found to inhibit butyrylcholinesterase activity selectively, which is significant in the context of neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotective Activity
In a study evaluating the neuroprotective effects of various compounds, 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrated a significant reduction in neuronal cell death induced by oxidative stress in vitro. The mechanism appears to involve the modulation of oxidative stress markers and enhancement of antioxidant enzyme activity.
Antimicrobial Activity
Additionally, research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies with different bacterial strains and fungi.
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
The biological activity of 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one can be attributed to several mechanisms:
- Enzyme Modulation : The compound interacts with various enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to specific receptors influencing cellular signaling.
- Oxidative Stress Reduction : By enhancing antioxidant defenses and reducing free radical formation.
Q & A
Q. What are the established synthetic routes for 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one?
Methodological Answer: The compound is typically synthesized via Fischer indole cyclization or hydrazone condensation. A representative approach involves:
- Hydrazone Cyclization : Reacting substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions (e.g., acetic acid/HCl reflux), followed by purification via silica gel chromatography .
- Fischer Indole Protocol : Using ketones with hydrazines in polar solvents (e.g., ethanol) under thermal or catalytic conditions to form the carbazole core .
Key parameters include reaction temperature (398–403 K for cyclization) and solvent selection (e.g., ethanol for recrystallization to enhance purity) .
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: X-ray crystallography is the gold standard. Steps include:
- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Employ SHELX programs (SHELXS for phase determination, SHELXL for refinement). Hydrogen atoms are positioned geometrically or located via difference Fourier maps .
- Validation : Analyze residual factors (e.g., R1 < 0.05) and hydrogen-bonding networks using ORTEP-3 for visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported conformational data for the carbazole core?
Methodological Answer: Contradictions in ring puckering or planarity arise from crystallographic resolution or environmental effects. To address this:
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations. For example, calculate amplitude (Q) and phase angles (θ, φ) to classify conformations (e.g., envelope vs. half-chair) .
- Comparative Studies : Cross-reference datasets from diverse analogs (e.g., 8-methyl or furan-substituted derivatives) to identify substituent-dependent trends .
- Dynamic Studies : Use variable-temperature crystallography or DFT calculations to assess flexibility in non-planar carbazole systems .
Q. What methodologies optimize low yields in Fischer indole cyclization for carbazole derivatives?
Methodological Answer: Low yields often stem from competing side reactions (e.g., over-oxidation). Strategies include:
- Catalytic Additives : Introduce NaCNBH3 or NH4OAc to stabilize intermediates and reduce byproducts .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of hydrazones, enhancing cyclization efficiency .
- Stepwise Monitoring : Use TLC or HPLC to isolate intermediates early, preventing degradation .
Q. How are hydrogen-bonding patterns analyzed to predict supramolecular assembly in crystalline states?
Methodological Answer: Graph-set analysis (Bernstein formalism) is critical:
- Identify Motifs : Classify interactions (e.g., N–H···O or C–H···π) into discrete (e.g., R22(10) rings) or infinite chains .
- Thermal Motion Adjustment : Refine anisotropic displacement parameters to distinguish static vs. dynamic hydrogen bonds .
- Correlate with Properties : Link packing motifs to physicochemical behaviors (e.g., solubility, melting points) using Hirshfeld surface analysis .
Key Considerations for Experimental Design
- Crystallization Solvents : Ethanol or ethyl acetate yields higher-quality crystals for diffraction studies .
- Contradiction Mitigation : Replicate experiments under inert atmospheres to prevent oxidation artifacts .
- Software Tools : SHELXL for refinement, ORTEP-3 for visualization, and Mercury for packing analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
